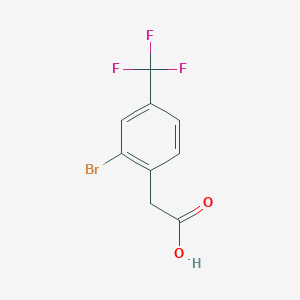
2-Bromo-4-(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethyl)phenylacetic acid is a compound that can be associated with the family of brominated aromatic carboxylic acids, which are often used in the synthesis of various pharmaceuticals and organic molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can give insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, carboxylation, and amidation reactions. For instance, the synthesis of 2-aryl-3,3,3-trifluoropropanoic acids, which are structurally similar to 2-Bromo-4-(trifluoromethyl)phenylacetic acid, can be achieved through electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, efficiently incorporating carbon dioxide into the final product . Additionally, the ortho-substituent on phenylboronic acids, similar to the bromo-substituent in the compound of interest, has been shown to play a crucial role in catalyzing dehydrative condensation reactions, which could be relevant for the synthesis of amide derivatives of 2-Bromo-4-(trifluoromethyl)phenylacetic acid .
Molecular Structure Analysis
The molecular structure of brominated phenylacetic acids, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the bromine atom is electron-withdrawing, which could influence the reactivity of the carboxylic acid group in 2-Bromo-4-(trifluoromethyl)phenylacetic acid . The presence of electron-withdrawing groups such as bromine and trifluoromethyl could similarly affect the electronic distribution and reactivity of the compound .
Chemical Reactions Analysis
Compounds with bromo and trifluoromethyl groups are known to participate in various chemical reactions. For example, 2-bromo-3,3,3-trifluoropropene has been used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of gem-difluoro vinyl radicals and further radical cyclization . This suggests that 2-Bromo-4-(trifluoromethyl)phenylacetic acid could also be a candidate for radical reactions or photocatalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenylacetic acids can be influenced by the nature of the substituents. The presence of a bromine atom and a trifluoromethyl group in 2-Bromo-4-(trifluoromethyl)phenylacetic acid would likely result in a compound with significant electron-withdrawing character, affecting its acidity and reactivity. Derivatives of phenylacetic acid have been used in the synthesis of anti-inflammatory agents, indicating potential pharmacological applications . Furthermore, the derivatization of carboxylic acids, including those with steric hindrance, has been achieved using reagents like 4'-bromophenacyl triflate, which could be relevant for the analysis and detection of 2-Bromo-4-(trifluoromethyl)phenylacetic acid .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which include 2-Bromo-4-(trifluoromethyl)phenylacetic acid, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Proteomics Research
-
Synthesis of Multiply Substituted Arenes
-
Site-selective Suzuki-Miyaura Cross-coupling Reactions
-
Palladium-catalyzed Direct Arylation Reactions
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPDTMYQJUIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380926 | |
| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)phenylacetic acid | |
CAS RN |
518070-15-0 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



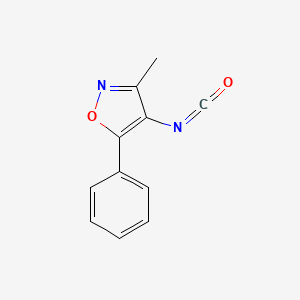
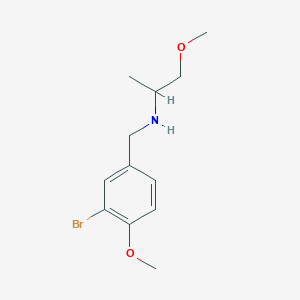
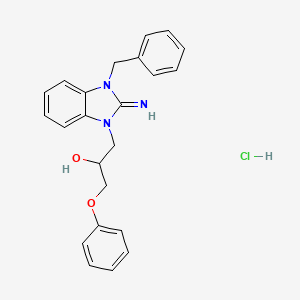


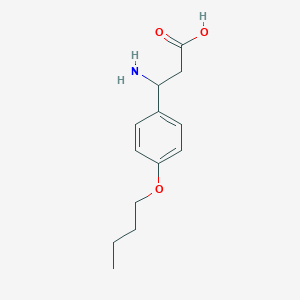
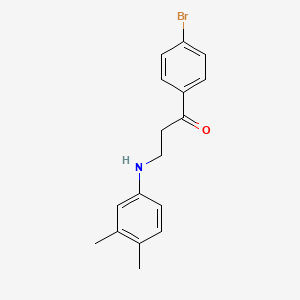

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
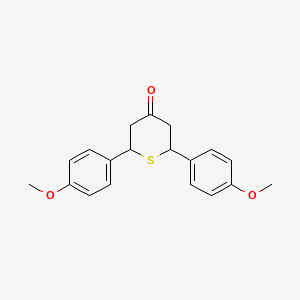
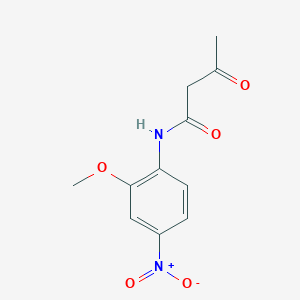
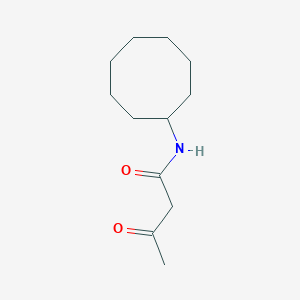

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)